Magnoflorine iodide
Overview
Description
- It is naturally distributed in various plant species, including Acorus calamus, and has been studied for its pharmacological properties .
- The compound has garnered interest due to its anti-inflammatory, antifungal, antioxidant, and antidiabetic effects.
- Now, let’s explore its preparation methods and industrial production.
(+)-Magnoflorine iodide: ) belongs to the class of quaternary benzylisoquinoline alkaloids (BIAs).
Mechanism of Action
Target of Action
Magnoflorine iodide is a quaternary aporphine alkaloid that is widely distributed within the representatives of several botanical families like Berberidaceae, Magnoliaceae, Papaveraceae, or Menispermaceae . It has been shown to have a significant effect on Candida albicans , reducing the formation of its biofilm . This suggests that the primary target of this compound is the biofilm formation process of Candida albicans .
Mode of Action
This compound interacts with its target by inhibiting the formation of the biofilm of Candida albicans . This interaction results in a reduction of the biofilm, which is a protective layer that Candida albicans forms to protect itself . By inhibiting the formation of this biofilm, this compound disrupts the protective mechanism of Candida albicans, making it more susceptible to treatment .
Biochemical Pathways
It is known that the compound has a significant effect on the biofilm formation process of candida albicans This suggests that this compound may affect the pathways related to biofilm formation and maintenance
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has low bioavailability and high absorption and elimination rates . Other compounds present in herbal medicines could reduce the absorption and removal rates of this compound and increase its bioavailability . This suggests that the ADME properties of this compound are influenced by the presence of other compounds in the herbal medicines it is found in .
Result of Action
The primary result of the action of this compound is the reduction of the biofilm formation of Candida albicans . This disruption of the protective mechanism of Candida albicans makes it more susceptible to treatment . Additionally, this compound has been shown to have anti-fungal, anti-antidiabetic, and anti-oxidative activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the herbal medicines it is found in can affect its bioavailability . Additionally, the specific environment in which Candida albicans is found may also influence the effectiveness of this compound in inhibiting biofilm formation
Biochemical Analysis
Cellular Effects
Magnoflorine iodide has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit proliferation, induce apoptosis, and inhibit cell cycle in S/G2 phases in a dose-dependent manner in NCI-H1299 lung, MDA-MB-468 breast, T98G glioma, and TE671 rhabdomyosarcoma cancer cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that this compound is absorbed moderately, exhibiting extremely low plasma concentration
Preparation Methods
Synthetic Routes: While natural sources provide (+)-Magnoflorine iodide, synthetic methods are also employed.
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
- (+)-Magnoflorine iodide finds applications in:
Chemistry: As a model compound for alkaloid studies.
Biology: Investigating its effects on cell signaling pathways.
Medicine: Potential antifungal and antidiabetic therapies.
Industry: Natural product-based drug development.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHNGNRVVELAJ-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195420 | |
Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-43-4 | |
Record name | Magnoflorine, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MAGNOFLORINE IODIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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